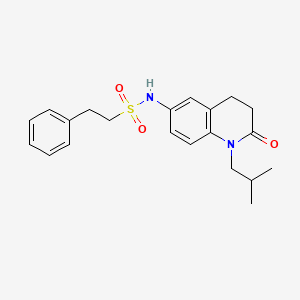
N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)-2-苯基乙磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, due to its structural characteristics, falls into the category of sulfonamide derivatives, which are known for their diverse pharmacological activities and chemical properties. Research on similar compounds, such as tetrahydroisoquinolines and their sulfonamide derivatives, has shown significant biological activities and interactions with various biological targets, suggesting a broad potential for therapeutic applications (Mader et al., 2011).
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves cyclocondensation reactions, cyclization with specific reagents, and modifications to introduce sulfonamide groups. For instance, the synthesis of 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline through cyclocondensation of α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride represents a typical approach for generating complex isoquinoline structures (Okmanov et al., 2019).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by a combination of a tetrahydroisoquinoline core and various substituents that influence their chemical reactivity and interaction with biological targets. Structural analyses, including X-ray crystallography and spectroscopic methods, play a crucial role in elucidating the detailed conformation and configuration of these compounds (Yao et al., 2006).
Chemical Reactions and Properties
Tetrahydroisoquinolines and their sulfonamide derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative rearrangements. These reactions are essential for the synthesis of more complex derivatives with desired biological activities. The chemical properties of these compounds are significantly influenced by the nature of the substituents attached to the isoquinoline nucleus and the sulfonamide group (Grunewald et al., 1999).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline sulfonamides, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are crucial for the compound's application in drug formulation and delivery. Spectroscopic techniques, including NMR and mass spectrometry, are commonly used to characterize these compounds and verify their purity and composition.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are central to understanding the behavior of tetrahydroisoquinoline sulfonamides in biological systems and their mechanism of action. The introduction of the sulfonamide group can significantly alter the electronic distribution within the molecule, affecting its interaction with biological targets and enzymes (Hidaka et al., 1984).
科学研究应用
蛋白激酶的抑制
N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)-2-苯乙磺酰胺,作为异喹啉磺酰胺衍生物,已显示出对环磷酸腺苷依赖性蛋白激酶(蛋白激酶A)的显著抑制活性,这是各种细胞过程中的重要酶。这种抑制在调节神经突起生长和细胞中蛋白磷酸化方面发挥作用。这样的研究对于理解蛋白激酶A在细胞功能和信号通路中的作用是重要的(Chijiwa et al., 1990)。
碳酸酐酶抑制
包括所讨论化合物的衍生物在内的异喹啉磺酰胺已被发现抑制人类碳酸酐酶。这种抑制在治疗应用中具有重要意义,特别是在针对与癌症和神经系统疾病等疾病相关的特定同工酶时。这些抑制剂的晶体结构分析为设计可选择性抑制剂提供了见解,用于可药用同工酶(Mader et al., 2011)。
P2X7核苷酸受体拮抗作用
与所讨论化合物密切相关的异喹啉磺酰胺衍生物已显示出对P2X7核苷酸受体具有强效的抑制作用,这是免疫和炎症反应中的关键参与者。这些化合物对人类和大鼠受体同源物的差异敏感性突出了它们在研究P2X7受体功能和用于免疫相关疾病的药物开发中的潜力(Humphreys et al., 1998)。
合成和催化应用
异喹啉磺酰胺衍生物已被用于合成各种配合物和化合物,这些化合物在催化和有机合成中具有潜在应用。这些化合物在转移氢化等反应中显示出催化剂的有效性,突显了它们在合成化学和工业应用领域的实用性(Dayan et al., 2013)。
属性
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16(2)15-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)13-12-17-6-4-3-5-7-17/h3-7,9-10,14,16,22H,8,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUDDQOFIYZRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

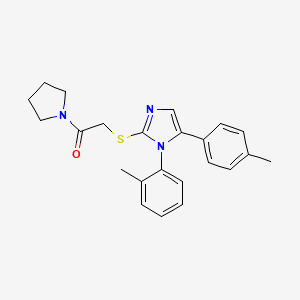
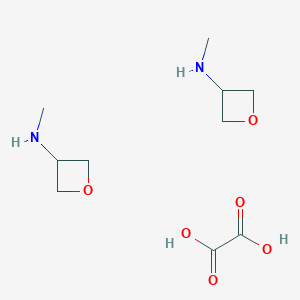
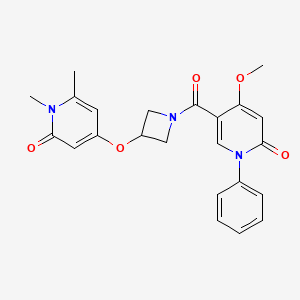
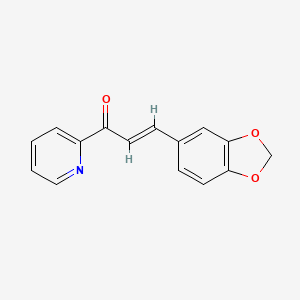
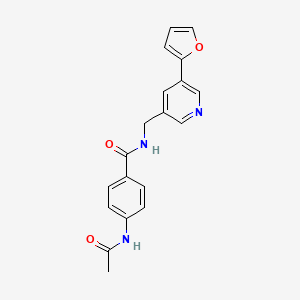
![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)


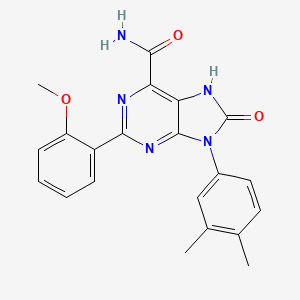
![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)
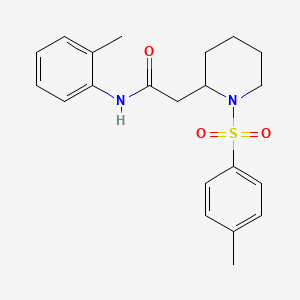
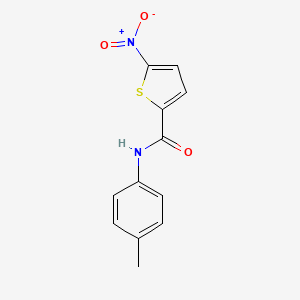
![3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2487545.png)
![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)